molecular formula C8H9FN2O B8666068 2-amino-4-fluoro-N-methylbenzamide

2-amino-4-fluoro-N-methylbenzamide

Cat. No.: B8666068
M. Wt: 168.17 g/mol
InChI Key: QERIYCLVBBMTTL-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-N-methylbenzamide (CAS: 898541-54-3) is a fluorinated benzamide derivative with the molecular formula C₈H₉FN₂O (molecular weight: 168.17 g/mol). It serves as a critical intermediate in synthesizing enzalutamide (MDV3100), a nonsteroidal anti-androgen used in prostate cancer treatment . The compound is synthesized via a Pd/C-catalyzed hydrogenation of 2-fluoro-4-nitrotoluene derivatives, achieving a high yield of 98% and purity >98% . Its structural features—a fluorine atom at the 4-position and an N-methylamide group—enhance metabolic stability and binding affinity in pharmaceutical applications .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-amino-4-fluoro-N-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

QERIYCLVBBMTTL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The benzamide scaffold is versatile, with modifications influencing physicochemical properties and biological activity. Key analogues include:

Compound Name Molecular Formula Substituents Primary Application Key Reference
2-Amino-4-fluoro-N-methylbenzamide C₈H₉FN₂O -NH₂ (2-position), -F (4), -NCH₃ Enzalutamide intermediate
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide C₁₇H₁₂F₂N₂OS -F (4), thienylidene group Crystallography studies
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ -Br (4), -NO₂ (2-nitrophenyl) Structural comparison
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C₁₅H₁₄FN₃O₂ -NH₂ (4), -NHCO-(2-fluorophenyl) Undisclosed biological studies
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide C₁₆H₁₅Cl₂NO₃ -Cl (2,3), -OCH₂CH₂OCH₃ (4) Pesticide (etobenzanid)

Key Observations :

  • Fluorine Substitution: The presence of fluorine in this compound improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like 4-bromo-N-(2-nitrophenyl)benzamide .

Physicochemical Properties

  • Crystallinity: The thienylidene derivative (C₁₇H₁₂F₂N₂OS) crystallizes in an orthorhombic system (space group P212121) with distinct unit cell parameters (a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) . Comparable data for this compound is lacking, but its planar benzamide core likely favors similar packing efficiency.
  • Solubility : The N-methyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues like 4-bromo-N-(2-nitrophenyl)benzamide, which exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .

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